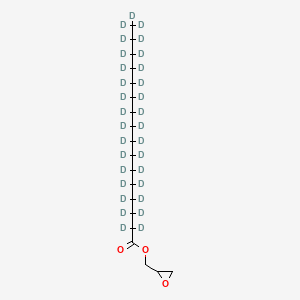

Oxiran-2-ylmethyl hexadecanoate-d31

Beschreibung

BenchChem offers high-quality Oxiran-2-ylmethyl hexadecanoate-d31 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Oxiran-2-ylmethyl hexadecanoate-d31 including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

oxiran-2-ylmethyl 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-hentriacontadeuteriohexadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H36O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19(20)22-17-18-16-21-18/h18H,2-17H2,1H3/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYVUJPJYTYQNGJ-SAQPIRCFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC1CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)OCC1CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H36O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40747866 | |

| Record name | (Oxiran-2-yl)methyl (~2~H_31_)hexadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40747866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

343.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1246819-24-8 | |

| Record name | (Oxiran-2-yl)methyl (~2~H_31_)hexadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40747866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on Oxiran-2-ylmethyl hexadecanoate-d31

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxiran-2-ylmethyl hexadecanoate-d31, a deuterated analog of glycidyl palmitate, is a critical analytical tool in food safety and toxicological research. This technical guide provides a comprehensive overview of its properties, synthesis, and application, with a focus on its role as an internal standard in the quantification of glycidyl fatty acid esters. Detailed experimental protocols for sample analysis, alongside data on method performance, are presented. Furthermore, this guide elucidates the metabolic fate of the non-deuterated parent compound, glycidyl palmitate, and the toxicological mechanism of its carcinogenic metabolite, glycidol. Visual diagrams of the analytical workflow and metabolic pathways are provided to enhance understanding.

Introduction

Oxiran-2-ylmethyl hexadecanoate-d31 is the deuterated form of glycidyl palmitate, a glycidyl ester of palmitic acid.[1] Glycidyl esters are process-induced contaminants found in refined edible oils and fats, formed at high temperatures during the deodorization step.[2] The primary toxicological concern surrounding glycidyl esters is their hydrolysis in the gastrointestinal tract to glycidol, a compound classified as a "probable human carcinogen" (Group 2A) by the International Agency for Research on Cancer (IARC).[2][3]

Given the potential health risks, robust and accurate analytical methods are essential for the quantification of glycidyl esters in food products. Oxiran-2-ylmethyl hexadecanoate-d31 serves as an invaluable internal standard in stable isotope dilution analysis (SIDA) coupled with mass spectrometry techniques. Its use allows for the precise quantification of glycidyl palmitate and other glycidyl esters by correcting for variations in sample preparation and instrument response.[4]

This guide offers a detailed examination of Oxiran-2-ylmethyl hexadecanoate-d31, intended to support researchers and analytical scientists in its application.

Chemical and Physical Properties

A summary of the key chemical and physical properties of Oxiran-2-ylmethyl hexadecanoate-d31 is provided in the table below.

| Property | Value |

| Synonyms | Glycidyl Palmitate-d31, Hexadecanoic Acid-d31 2-Oxiranylmethyl Ester, Palmitic Acid-d31 2,3-Epoxypropyl Ester |

| CAS Number | 1246819-24-8 |

| Molecular Formula | C₁₉H₅D₃₁O₃ |

| Molecular Weight | 343.68 g/mol |

| Physical State | Solid |

| Purity | Typically >99% deuterated forms |

| Solubility | Soluble in organic solvents such as chloroform and methanol |

Synthesis of Oxiran-2-ylmethyl hexadecanoate-d31

The synthesis of Oxiran-2-ylmethyl hexadecanoate-d31 is typically achieved through a two-step chemical process starting from deuterated palmitic acid.[5]

Experimental Protocol: Synthesis

Step 1: Esterification of Deuterated Palmitic Acid with Allyl Alcohol

-

In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine deuterated palmitic acid (palmitic acid-d31), a molar excess of allyl alcohol, and a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid) in an appropriate solvent such as toluene.

-

Heat the mixture to reflux. The water formed during the esterification will be azeotropically removed and collected in the Dean-Stark trap.

-

Monitor the reaction progress by observing the amount of water collected. The reaction is complete when the theoretical amount of water has been removed.

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., diethyl ether) and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude deuterated allyl palmitate.

Step 2: Epoxidation of Deuterated Allyl Palmitate

-

Dissolve the crude deuterated allyl palmitate from Step 1 in a suitable aprotic solvent, such as dichloromethane (DCM), in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Add a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA) (typically 1.1-1.5 equivalents), portion-wise to the cooled solution while stirring.

-

Allow the reaction mixture to slowly warm to room temperature and continue stirring for several hours or until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Quench the excess peroxy acid by washing the reaction mixture with a saturated solution of sodium thiosulfate.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution (to remove the m-chlorobenzoic acid byproduct) and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Oxiran-2-ylmethyl hexadecanoate-d31.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to yield the high-purity deuterated product.[6]

References

An In-depth Technical Guide to Oxiran-2-ylmethyl hexadecanoate-d31

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, experimental applications, and biological relevance of Oxiran-2-ylmethyl hexadecanoate-d31. This deuterated compound serves as a critical internal standard in analytical chemistry and has relevance in the study of lipid signaling pathways.

Core Chemical Properties

Oxiran-2-ylmethyl hexadecanoate-d31, also known as Glycidyl Palmitate-d31, is the deuterated form of glycidyl palmitate where 31 hydrogen atoms on the hexadecanoate (palmitate) chain have been replaced by deuterium. This isotopic labeling makes it an ideal internal standard for mass spectrometry-based quantification of glycidyl esters in various matrices.

Quantitative Data Summary

The key chemical and physical properties of Oxiran-2-ylmethyl hexadecanoate-d31 are summarized in the table below. For comparison, data for the non-deuterated form, Oxiran-2-ylmethyl hexadecanoate (Glycidyl Palmitate), are also included where available.

| Property | Oxiran-2-ylmethyl hexadecanoate-d31 | Oxiran-2-ylmethyl hexadecanoate (Glycidyl Palmitate) |

| CAS Number | 1246819-24-8[1] | 7501-44-2[2][3][4] |

| Molecular Formula | C₁₉H₅D₃₁O₃[5] | C₁₉H₃₆O₃[2][3][4] |

| Molecular Weight | 343.68 g/mol [5] | 312.49 g/mol [4] |

| Exact Mass | 343.46102413 Da[1] | 312.26644501 Da[3] |

| IUPAC Name | oxiran-2-ylmethyl 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-hentriacontadeuteriohexadecanoate[1] | oxiran-2-ylmethyl hexadecanoate[2] |

| Synonyms | Glycidyl Palmitate-d31, d31-glycidyl palmitate, Glycidyl Hexadecanoate-d31[1][5] | Glycidyl Palmitate, Glycidyl Hexadecanoate, Palmitic Acid Glycidyl Ester[4] |

| Melting Point | Not available | 41-42°C[6] |

| Polar Surface Area | 38.8 Ų[1][3] | 38.8 Ų[3] |

| LogP | 5.4[7] | 7.1[1][3] |

Experimental Protocols and Applications

The primary application of Oxiran-2-ylmethyl hexadecanoate-d31 is as an internal standard for the accurate quantification of glycidyl fatty acid esters in complex matrices such as edible oils, fats, and other food products.[1][8] Glycidyl esters are process contaminants that raise food safety concerns, necessitating reliable analytical methods for their monitoring.[9]

Experimental Workflow: Quantification of Glycidyl Esters by LC-MS

The use of a deuterated internal standard like Glycidyl Palmitate-d31 is crucial for correcting for matrix effects and variations in sample preparation and instrument response in liquid chromatography-mass spectrometry (LC-MS) analysis.

Caption: LC-MS workflow for glycidyl ester quantification.

Methodology Details:

-

Internal Standard Solution Preparation : A stock solution of Oxiran-2-ylmethyl hexadecanoate-d31 is prepared in a suitable organic solvent, such as acetone, at a known concentration (e.g., 200 ng/mL).[1]

-

Calibration Standards : A series of calibration standards are prepared by diluting known amounts of non-deuterated glycidyl ester standards with the internal standard solution. This creates a range of concentrations for generating a calibration curve.[1]

-

Sample Preparation : A weighed amount of the oil or fat sample is spiked with a precise volume of the internal standard solution. The mixture is then diluted with the solvent.[1] To ensure the sample is homogeneous, especially for solid fats, gentle heating may be applied.[1] For complex food matrices, a prior step of pressurized liquid extraction may be employed.

-

LC-MS Analysis : The prepared sample is injected into an LC-MS system. A reversed-phase liquid chromatography column is typically used to separate the glycidyl esters. Detection is often performed using a mass spectrometer with atmospheric pressure chemical ionization (APCI) in positive ion mode, monitoring for the specific ions of the target analytes and the d31-internal standard.[7]

-

Quantification : The peak areas of the analyte (e.g., glycidyl palmitate) and the internal standard (glycidyl palmitate-d31) are measured. The ratio of the analyte peak area to the internal standard peak area is calculated and plotted against the concentration of the calibration standards to generate a calibration curve. The concentration of the glycidyl ester in the unknown sample is then determined from this curve.

Biological Context and Signaling Pathways

While Oxiran-2-ylmethyl hexadecanoate-d31 is primarily used as an analytical standard, its non-deuterated counterpart, glycidyl palmitate, is a biochemical reagent used in the preparation of lysophosphatidic acids (LPA).[3][4] LPA are bioactive signaling phospholipids that regulate numerous cellular processes, including cell survival and apoptosis, through G protein-coupled receptors (GPCRs).[4][10]

The role of LPA in apoptosis is complex and can be either pro-apoptotic or anti-apoptotic depending on the cell type and context.[10] The signaling cascade often involves the activation of key kinase pathways.

LPA-Mediated Apoptotic Signaling Pathway

The following diagram illustrates a generalized pathway by which LPA can induce apoptosis, as described in various cell types.

Caption: LPA-induced apoptotic signaling cascade.

Pathway Description:

-

Receptor Binding : Lysophosphatidic acid (LPA) binds to its specific G protein-coupled receptors on the cell surface, such as LPA1 and LPA2.[11]

-

Downstream Activation : This binding activates downstream signaling cascades, prominently including the Mitogen-Activated Protein Kinase (MAPK) pathways (ERK1/2, p38, and JNK).[11]

-

Modulation of Bcl-2 Family Proteins : The activation of MAPK pathways leads to changes in the expression and localization of Bcl-2 family proteins. This includes a decrease in the expression of the anti-apoptotic protein Bcl-2 and an increase in the translocation of the pro-apoptotic protein Bax to the mitochondria.[11]

-

Mitochondrial Dysfunction : The shift in the balance of Bcl-2 family proteins at the mitochondrial membrane leads to mitochondrial dysfunction, including the release of pro-apoptotic factors like cytochrome c.

-

Caspase Activation : These factors then trigger the activation of executioner caspases, such as caspase-3.[11]

-

Apoptosis : Activated caspase-3 orchestrates the final stages of apoptosis by cleaving key cellular substrates, leading to programmed cell death.

References

- 1. Direct Determination of Glycidyl Esters of Fatty Acids in Vegetable Oils by LC–MS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]

- 3. scbt.com [scbt.com]

- 4. Lysophosphatidic Acid Triggers Apoptosis in HeLa Cells through the Upregulation of Tumor Necrosis Factor Receptor Superfamily Member 21 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. hpc-standards.com [hpc-standards.com]

- 6. Glycidyl Palmitate | CAS 7501-44-2 | LGC Standards [lgcstandards.com]

- 7. A new analytical method for the quantification of glycidol fatty acid esters in edible oils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Glycidyl Palmitate | LabMart Limited [labmartgh.com]

- 9. mjas.analis.com.my [mjas.analis.com.my]

- 10. Lysophosphatidic acid as a novel cell survival/apoptotic factor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Frontiers | Lysophosphatidic Acid Induces Apoptosis of PC12 Cells Through LPA1 Receptor/LPA2 Receptor/MAPK Signaling Pathway [frontiersin.org]

An In-depth Technical Guide on the Synthesis of Deuterated Glycidyl Palmitate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of deuterated glycidyl palmitate, specifically focusing on glycidyl palmitate-d5. This isotopically labeled compound is a critical tool in metabolic research and drug development, primarily utilized as an internal standard for mass spectrometry-based quantification of glycidyl esters. This document details a robust two-step synthetic methodology, presents quantitative data for the materials involved, and visualizes the experimental workflow and a relevant biological pathway.

Introduction

Glycidyl esters are process-induced contaminants formed in refined edible oils and fats at high temperatures. Due to the potential health risks associated with their hydrolysis product, glycidol, accurate quantification of these esters in various matrices is of significant importance. Stable isotope-labeled internal standards are essential for achieving high accuracy and precision in mass spectrometry-based analytical methods. Glycidyl palmitate-d5, where five hydrogen atoms on the glycidyl moiety are replaced with deuterium, is an ideal internal standard for the quantification of glycidyl palmitate and other glycidyl esters. Its chemical and physical properties are nearly identical to its non-deuterated analog, ensuring it behaves similarly during sample extraction and analysis, thus effectively compensating for matrix effects and variations in instrument response.

The synthesis of glycidyl palmitate-d5 is primarily achieved through a two-step process commencing with the esterification of palmitic acid with a deuterated three-carbon alcohol, followed by epoxidation. This guide provides detailed experimental protocols for this synthetic route.

Synthesis of Glycidyl Palmitate-d5

The most common and efficient method for synthesizing glycidyl palmitate-d5 involves a two-step procedure:

-

Fischer Esterification: The esterification of palmitic acid with allyl alcohol-d5 to produce allyl palmitate-d5.

-

Epoxidation: The subsequent epoxidation of the allyl group in allyl palmitate-d5 to yield the final product, glycidyl palmitate-d5.

Materials and Reagents

The following table summarizes the key materials and their relevant quantitative data.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Supplier (Example) |

| Palmitic Acid | C₁₆H₃₂O₂ | 256.42 | >99% | Sigma-Aldrich |

| Allyl Alcohol-d5 | C₃HD₅O | 63.11 | ≥98 atom % D | Cambridge Isotope Laboratories |

| m-Chloroperoxybenzoic acid (m-CPBA) | C₇H₅ClO₃ | 172.57 | 70-75% | Sigma-Aldrich |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Anhydrous, >99.8% | Sigma-Aldrich |

| Toluene | C₇H₈ | 92.14 | Anhydrous, >99.8% | Sigma-Aldrich |

| Amberlyst 15 | - | - | - | Sigma-Aldrich |

| Sodium Bicarbonate | NaHCO₃ | 84.01 | - | Fisher Scientific |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | - | Fisher Scientific |

| Silica Gel | SiO₂ | 60.08 | 60-120 mesh | Sigma-Aldrich |

Experimental Protocols

Step 1: Synthesis of Allyl Palmitate-d5 (Fischer Esterification)

This step involves the acid-catalyzed esterification of palmitic acid with allyl alcohol-d5.

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add palmitic acid (10.0 g, 39.0 mmol), allyl alcohol-d5 (3.7 g, 58.6 mmol, 1.5 equivalents), and anhydrous toluene (100 mL).

-

Add a catalytic amount of Amberlyst 15 ion-exchange resin (2.0 g).

-

Heat the reaction mixture to reflux (approximately 110 °C) and stir vigorously. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After 12-24 hours, or once the reaction is complete as indicated by TLC, cool the mixture to room temperature.

-

Filter the reaction mixture to remove the Amberlyst 15 catalyst.

-

Wash the filtrate sequentially with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude allyl palmitate-d5. The product is typically a colorless oil or a low-melting solid.

Step 2: Synthesis of Glycidyl Palmitate-d5 (Epoxidation)

The double bond of the allyl group in allyl palmitate-d5 is epoxidized using a peroxy acid, such as m-chloroperoxybenzoic acid (m-CPBA).

Procedure:

-

Dissolve the crude allyl palmitate-d5 (assuming approximately 39.0 mmol) in anhydrous dichloromethane (DCM) (150 mL) in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add m-CPBA (70-75%, 10.1 g, approximately 41.0 mmol, 1.05 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to slowly warm to room temperature and continue stirring for 4-6 hours. Monitor the reaction progress by TLC.

-

Once the reaction is complete, cool the mixture again to 0 °C and filter to remove the precipitated m-chlorobenzoic acid.

-

Wash the filtrate with a saturated aqueous solution of sodium bicarbonate (3 x 75 mL) to remove any remaining acidic byproducts.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude glycidyl palmitate-d5.

Purification

The crude glycidyl palmitate-d5 can be purified by column chromatography on silica gel.

Procedure:

-

Prepare a silica gel column using a slurry of silica gel in hexane.

-

Dissolve the crude product in a minimal amount of hexane and load it onto the column.

-

Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 100% hexane and gradually increasing to 5-10% ethyl acetate).

-

Collect the fractions and monitor them by TLC.

-

Combine the fractions containing the pure product and concentrate under reduced pressure to obtain pure glycidyl palmitate-d5 as a white to off-white solid.

Expected Yield and Purity

| Step | Product | Theoretical Yield (g) | Expected Yield Range | Purity |

| 1 | Allyl Palmitate-d5 | 11.7 | 85-95% | >95% after workup |

| 2 | Glycidyl Palmitate-d5 | 12.4 | 70-85% (after chromatography) | >98% (by HPLC) |

Experimental Workflow and Signaling Pathway Visualization

Synthesis Workflow

The overall workflow for the synthesis of deuterated glycidyl palmitate is depicted in the following diagram.

Caption: Synthesis Workflow for Glycidyl Palmitate-d5.

Relevant Biological Pathway: De Novo Ceramide Synthesis

Palmitate is a key substrate in the de novo synthesis of ceramides, which are important signaling molecules involved in various cellular processes, including apoptosis and insulin resistance. Deuterated glycidyl palmitate can be used in tracer studies to investigate the flux of palmitate through this and other metabolic pathways.

Caption: De Novo Ceramide Synthesis Pathway.

Conclusion

This technical guide outlines a reliable and detailed methodology for the synthesis of glycidyl palmitate-d5, a crucial internal standard for the accurate quantification of glycidyl esters in various matrices. The described two-step synthesis, involving Fischer esterification followed by epoxidation, provides a clear path for researchers to produce this valuable analytical tool. The provided workflow and biological pathway diagrams offer a visual aid to the synthesis process and its relevance in metabolic research. The use of such well-characterized, isotopically labeled standards is paramount for advancing our understanding of the metabolic fate of dietary lipids and the safety of food products.

Technical Guide: Oxiran-2-ylmethyl hexadecanoate-d31

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxiran-2-ylmethyl hexadecanoate-d31, a deuterated form of glycidyl palmitate, is a crucial analytical tool in biomedical and pharmaceutical research. Its isotopic labeling allows it to serve as an internal standard for the precise quantification of glycidyl palmitate in various biological matrices using mass spectrometry. Glycidyl palmitate is the ester of hexadecanoic acid (palmitic acid) and glycidol. Understanding the properties and synthesis of its deuterated analog is essential for accurate toxicological and metabolic studies, particularly as glycidyl esters are recognized as food processing contaminants with potential carcinogenic properties. This guide provides an in-depth overview of the chemical properties, a detailed experimental protocol for its synthesis, and a summary of the known biological signaling pathways associated with its non-deuterated counterpart, palmitic acid.

Chemical and Physical Properties

The following table summarizes the key chemical and physical properties of Oxiran-2-ylmethyl hexadecanoate-d31.

| Property | Value | Reference |

| CAS Number | 1246819-24-8 | [1] |

| Molecular Formula | C₁₉H₅D₃₁O₃ | [2] |

| Molecular Weight | 343.68 g/mol | [2] |

| IUPAC Name | oxiran-2-ylmethyl 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-hentriacontadeuteriohexadecanoate | [1] |

| Synonyms | Glycidyl Palmitate-d31, Palmitic Acid-d31 Glycidyl Ester, Hexadecanoic Acid-d31 2-Oxiranylmethyl Ester | [2] |

Synthesis of Oxiran-2-ylmethyl hexadecanoate-d31

The synthesis of Oxiran-2-ylmethyl hexadecanoate-d31 can be achieved through a two-step chemical process:

-

Fischer Esterification: The process begins with the esterification of deuterated palmitic acid (hexadecanoic acid-d31) with allyl alcohol to produce allyl hexadecanoate-d31.

-

Epoxidation: The allyl group of the resulting ester is then epoxidized using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), to form the final product, Oxiran-2-ylmethyl hexadecanoate-d31.

Experimental Workflow

Caption: Synthesis and Purification Workflow for Oxiran-2-ylmethyl hexadecanoate-d31.

Detailed Experimental Protocols

Step 1: Synthesis of Allyl hexadecanoate-d31 (Fischer Esterification)

-

Materials:

-

Hexadecanoic acid-d31

-

Allyl alcohol

-

Sulfuric acid (catalytic amount)

-

Toluene

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

-

Procedure:

-

In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve hexadecanoic acid-d31 in a mixture of allyl alcohol and toluene.

-

Add a catalytic amount of concentrated sulfuric acid to the mixture.

-

Heat the reaction mixture to reflux. Water will be azeotropically removed and collected in the Dean-Stark trap.

-

Monitor the reaction progress by observing the amount of water collected. The reaction is complete when the theoretical amount of water has been removed.

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with diethyl ether and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude allyl hexadecanoate-d31.

-

Step 2: Synthesis of Oxiran-2-ylmethyl hexadecanoate-d31 (Epoxidation)

-

Materials:

-

Allyl hexadecanoate-d31 (from Step 1)

-

meta-Chloroperoxybenzoic acid (m-CPBA)

-

Dichloromethane

-

Saturated sodium thiosulfate solution

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

-

Procedure:

-

Dissolve the crude allyl hexadecanoate-d31 in dichloromethane in a round-bottom flask.

-

Cool the solution in an ice bath.

-

Add m-CPBA portion-wise to the stirred solution.

-

Allow the reaction mixture to slowly warm to room temperature and continue stirring for several hours or overnight.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Once the reaction is complete, transfer the mixture to a separatory funnel.

-

Wash the organic layer with a saturated solution of sodium thiosulfate to quench any unreacted m-CPBA.

-

Subsequently, wash the organic layer with saturated sodium bicarbonate solution to remove the m-chlorobenzoic acid byproduct, followed by a brine wash.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude Oxiran-2-ylmethyl hexadecanoate-d31.

-

Purification:

The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to yield the pure Oxiran-2-ylmethyl hexadecanoate-d31.

Biological Signaling Pathways of Palmitate

While Oxiran-2-ylmethyl hexadecanoate-d31 is primarily used as an analytical standard, its non-deuterated counterpart, palmitate, is a biologically active saturated fatty acid involved in numerous cellular signaling pathways. Chronic exposure to elevated levels of palmitate is associated with cellular stress and the development of metabolic diseases.

Palmitate-Induced Insulin Signaling in Skeletal Muscle Cells

Acute exposure of skeletal muscle cells to palmitate can stimulate glucose uptake through the activation of key signaling pathways, as depicted below.

References

In-Depth Technical Guide on the Isotopic Purity of Oxiran-2-ylmethyl hexadecanoate-d31

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis, purification, and isotopic purity analysis of Oxiran-2-ylmethyl hexadecanoate-d31, a deuterated analog of glycidyl palmitate. This isotopically labeled compound is a critical tool in metabolic research, drug development, and pharmacokinetic studies, serving as an internal standard for mass spectrometry-based quantification and as a tracer for lipid metabolism pathways.

Introduction

Oxiran-2-ylmethyl hexadecanoate-d31 (also known as Glycidyl Palmitate-d31) is a saturated fatty acid ester containing a terminal epoxide group. The hexadecanoate (palmitate) chain is fully deuterated, with 31 deuterium atoms replacing hydrogen atoms. This high level of isotopic labeling provides a significant mass shift from its endogenous, non-labeled counterpart, making it an ideal internal standard for sensitive and accurate quantification in complex biological matrices. The epoxide ring also offers a site for chemical reactions, enabling its use as a reactive probe in various biochemical assays.

The precise determination of isotopic purity is paramount for its application. This guide outlines the methodologies for synthesizing high-purity Oxiran-2-ylmethyl hexadecanoate-d31 and the analytical techniques used to verify its isotopic enrichment and structural integrity.

Synthesis and Purification

The synthesis of Oxiran-2-ylmethyl hexadecanoate-d31 is typically achieved through a two-step chemical process starting from commercially available deuterated palmitic acid (Palmitic acid-d31).

Synthesis Pathway

The synthesis involves an initial esterification of Palmitic acid-d31 with allyl alcohol, followed by the epoxidation of the resulting allyl ester.

Experimental Protocols

Step 1: Synthesis of Allyl hexadecanoate-d31 (Fischer Esterification)

-

Reaction Setup: In a round-bottom flask, dissolve Palmitic acid-d31 (1 equivalent) in a 10-fold molar excess of allyl alcohol, which also serves as the solvent.

-

Catalyst Addition: Add a catalytic amount of concentrated sulfuric acid (H₂SO₄) to the mixture.

-

Reaction Conditions: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, neutralize the excess acid with a saturated sodium bicarbonate solution. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Concentrate the organic phase under reduced pressure. The crude product can be purified by silica gel column chromatography to yield pure Allyl hexadecanoate-d31.

Step 2: Synthesis of Oxiran-2-ylmethyl hexadecanoate-d31 (Epoxidation)

-

Reaction Setup: Dissolve the purified Allyl hexadecanoate-d31 (1 equivalent) in dichloromethane (DCM) in a flask cooled in an ice bath.

-

Reagent Addition: Add meta-chloroperoxybenzoic acid (m-CPBA) (1.2 equivalents) portion-wise to the solution while stirring.

-

Reaction Conditions: Allow the reaction to stir at 0°C for 30 minutes and then at room temperature for 2-4 hours. Monitor the reaction by TLC.

-

Work-up: Quench the reaction by adding a saturated solution of sodium thiosulfate. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate.

-

Final Purification: Concentrate the solution under reduced pressure. The crude product is then purified by silica gel column chromatography followed by reverse-phase High-Performance Liquid Chromatography (RP-HPLC) to achieve high purity.

Isotopic Purity and Data Analysis

The isotopic purity of the final product is a critical parameter and is determined using a combination of High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2]

Quantitative Data Summary

The following tables summarize the expected quantitative data for a typical batch of high-purity Oxiran-2-ylmethyl hexadecanoate-d31.

| Parameter | Specification | Method |

| Chemical Purity | > 98% | HPLC-ELSD |

| Isotopic Enrichment | ≥ 98 atom % D | HRMS, NMR |

| Deuterium Incorporation | ≥ 99% d31 | HRMS |

Table 1: Product Specifications

| Isotopic Species | Relative Abundance (%) |

| d31 | > 99.0 |

| d30 | < 1.0 |

| d29 | < 0.1 |

| d0 (unlabeled) | Not Detected |

Table 2: Isotopic Distribution by High-Resolution Mass Spectrometry

Analytical Methodologies

High-Resolution Mass Spectrometry (HRMS)

HRMS is employed to determine the isotopic enrichment and distribution of deuterated species.[1][2]

-

Instrumentation: A high-resolution mass spectrometer, such as an Orbitrap or a Time-of-Flight (TOF) analyzer, coupled with an appropriate ionization source (e.g., Electrospray Ionization - ESI).

-

Protocol:

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol/chloroform).

-

Infuse the sample directly or via Liquid Chromatography (LC) into the mass spectrometer.

-

Acquire full-scan mass spectra in a high-resolution mode.

-

Extract the ion chromatograms for the molecular ions of the different isotopic species (e.g., [M+H]⁺, [M+Na]⁺).

-

Integrate the peak areas for each isotopic species to calculate the relative abundance and the overall isotopic enrichment.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to confirm the structural integrity of the molecule and to provide an independent measure of isotopic purity.[3][4] A combination of ¹H and ²H NMR is often utilized.[3]

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Protocol:

-

Dissolve a precise amount of the sample in a deuterated solvent (e.g., CDCl₃).

-

Acquire a quantitative ¹H NMR spectrum.

-

The absence or significant reduction of signals corresponding to the palmitate chain protons confirms high levels of deuteration. Residual proton signals can be integrated to quantify the isotopic purity.

-

-

²H NMR Protocol:

-

Dissolve the sample in a non-deuterated solvent.

-

Acquire a ²H NMR spectrum.

-

The spectrum will show signals corresponding to the deuterium atoms at various positions on the palmitate chain, confirming the location of the labels.

-

Application: Tracing Lipid Metabolism

Oxiran-2-ylmethyl hexadecanoate-d31 can be used as a tracer to study the metabolic fate of saturated fatty acids in cellular systems. For example, it can be used to investigate its incorporation into complex lipids like triglycerides and phospholipids.

Conclusion

The synthesis and rigorous analytical characterization of Oxiran-2-ylmethyl hexadecanoate-d31 are essential for its reliable use in scientific research. The combination of HRMS and NMR spectroscopy provides a comprehensive evaluation of both isotopic enrichment and structural integrity, ensuring the high quality required for demanding applications in drug development and metabolic studies. The detailed protocols and data presented in this guide serve as a valuable resource for researchers utilizing this and similar deuterated compounds.

References

A Technical Guide to Deuterated Glycidyl Palmitate for Researchers and Drug Development Professionals

An in-depth examination of commercial suppliers, analytical methodologies, and metabolic pathways of deuterated glycidyl palmitate, a critical internal standard for lipidomic and toxicological research.

Deuterated glycidyl palmitate, specifically glycidyl palmitate-d5, has emerged as an indispensable tool for researchers, scientists, and drug development professionals. Its primary application lies in its use as an internal standard for the accurate quantification of glycidyl esters in various matrices, from food products to biological samples. This technical guide provides a comprehensive overview of the commercial suppliers of deuterated glycidyl palmitate, detailed experimental protocols for its use, and an exploration of its metabolic fate.

Commercial Suppliers and Product Specifications

Several reputable chemical suppliers offer deuterated glycidyl palmitate, primarily as glycidyl palmitate-d5. The quality and specifications of these products are crucial for ensuring the accuracy and reproducibility of experimental results. Below is a comparative summary of the offerings from prominent suppliers.

| Supplier | Product Name | CAS Number | Molecular Formula | Chemical Purity | Isotopic Purity (atom % D) |

| Larodan | Glycidyl Palmitate-d5 | 1794941-80-2 | C₁₉H₃₁D₅O₃ | >99%[1] | Not specified |

| LGC Standards | Glycidyl Palmitate-D5 | 1794941-80-2 | C₁₉D₅H₃₁O₃ | >95% (HPLC)[2] | Not specified |

| BOC Sciences | Glycidyl Palmitate-[d5] | 1794941-80-2 | C₁₉H₃₁D₅O₃ | 95% by HPLC[] | 98%[] |

Analytical Methodologies for Glycidyl Ester Quantification

The accurate quantification of glycidyl esters is paramount in food safety and toxicological studies. Deuterated glycidyl palmitate serves as an ideal internal standard in these analyses, compensating for variations in sample preparation and instrument response. Two primary analytical approaches are employed: direct analysis by Liquid Chromatography-Mass Spectrometry (LC-MS) and indirect analysis by Gas Chromatography-Mass Spectrometry (GC-MS).[4]

Direct Analysis: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Direct analysis allows for the quantification of intact glycidyl esters, providing a detailed profile of the different fatty acid esters of glycidol present in a sample.

Experimental Workflow for Direct LC-MS/MS Analysis

Detailed Experimental Protocol for Direct LC-MS/MS Analysis

This protocol is adapted from a validated method for the analysis of glycidyl fatty acid esters in oils.

-

Sample Preparation:

-

Weigh 10 mg of the oil or fat sample into a suitable vial.

-

Spike the sample with a known amount of deuterated glycidyl palmitate-d5 internal standard.

-

Dissolve the spiked sample in acetone.

-

Perform a two-step solid-phase extraction (SPE) cleanup using a C18 cartridge followed by a normal silica cartridge.

-

Elute the analytes and the internal standard.

-

Evaporate the solvent and reconstitute the residue in 250 µL of a methanol/isopropanol (1:1, v/v) mixture.

-

-

Liquid Chromatography (LC) Conditions:

-

Column: C18 analytical column.

-

Mobile Phase: 100% Methanol.

-

Injection Volume: 15 µL.

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Positive ion Atmospheric Pressure Chemical Ionization (APCI).

-

Analysis Mode: Multiple Reaction Monitoring (MRM).

-

Monitor at least two ion transitions for each analyte and the internal standard to ensure specificity.

-

Indirect Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

Indirect methods involve the hydrolysis of glycidyl esters to free glycidol, which is then derivatized and analyzed by GC-MS.[4] This approach is often used for routine analysis due to the requirement of fewer individual standards.[5]

Experimental Workflow for Indirect GC-MS Analysis

Detailed Experimental Protocol for Indirect GC-MS Analysis (Enzymatic Method)

This protocol utilizes enzymatic hydrolysis for a more specific release of glycidol.[6]

-

Enzymatic Hydrolysis:

-

To the oil sample containing the deuterated internal standard, add a solution of Candida rugosa lipase.

-

Incubate at room temperature to allow for the cleavage of the glycidyl esters.[6]

-

-

Bromination and Derivatization:

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

Analyze the derivatized sample using a GC-MS system.

-

Optimize the GC oven temperature program and inlet parameters for efficient separation and detection.[5]

-

Quantify the derivatized glycidol using the deuterated internal standard.

-

Metabolic Pathway of Glycidyl Esters

Upon ingestion, glycidyl esters are hydrolyzed in the gastrointestinal tract to release free glycidol.[7] Glycidol is a reactive epoxide and is considered the primary toxic entity. The metabolic fate of glycidol involves several detoxification pathways.

References

- 1. larodan.com [larodan.com]

- 2. Lipids Reference Materials | LGC Standards [lgcstandards.com]

- 4. mjas.analis.com.my [mjas.analis.com.my]

- 5. Optimizing GC-MS and GC-MS/MS Analysis of 3-MCPD and Glycidyl Esters in Edible Oils [restek.com]

- 6. Optimization of an Indirect Enzymatic Method for the Simultaneous Analysis of 3-MCPD, 2-MCPD, and Glycidyl Esters in Edible Oils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Glycidol - Some Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

Stability and Storage of Glycidyl Palmitate-d31: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for glycidyl palmitate-d31. Understanding the stability profile of this isotopically labeled compound is critical for its accurate use as an internal standard in analytical methods, particularly for the quantification of glycidyl esters in various matrices. This document outlines the known degradation pathways, summarizes stability data, and provides detailed experimental protocols for stability assessment.

Chemical Stability Profile

Glycidyl palmitate-d31, like its non-deuterated counterpart, is susceptible to degradation through several pathways, primarily involving the reactive epoxide ring and the ester linkage. The principal degradation routes are hydrolysis and thermal decomposition. While specific stability studies on the deuterated form are not extensively available in public literature, the stability profile is expected to be comparable to that of glycidyl palmitate. The presence of deuterium atoms is not expected to significantly alter the primary degradation mechanisms, although minor effects on reaction kinetics (kinetic isotope effect) may be possible, potentially leading to slightly enhanced stability against oxidation.

Key Factors Influencing Stability:

-

Temperature: Elevated temperatures significantly accelerate the degradation of glycidyl esters.

-

pH: The epoxide ring is susceptible to both acid- and base-catalyzed hydrolysis.

-

Moisture: The presence of water facilitates hydrolytic degradation of both the ester and epoxide functional groups.

-

Light: While not extensively documented for this specific molecule, photolytic degradation is a potential pathway for compounds with ester and epoxide moieties.

-

Oxidizing Agents: The presence of oxidizing agents can potentially lead to degradation.

Recommended Storage Conditions

For long-term stability, glycidyl palmitate-d31 should be stored under controlled conditions to minimize degradation.

| Parameter | Recommended Condition | Rationale |

| Temperature | -20°C[1] | Minimizes thermal degradation and preserves the integrity of the neat compound. |

| Atmosphere | Inert gas (e.g., Argon, Nitrogen) | Reduces the risk of oxidative degradation. |

| Light | Protected from light (e.g., amber vial) | Prevents potential photolytic degradation. |

| Form | Neat solid | Storage in solution may accelerate degradation, depending on the solvent and storage duration. |

Degradation Pathways

The primary degradation pathways for glycidyl palmitate involve the opening of the epoxide ring and hydrolysis of the ester bond.

Hydrolytic Degradation

Hydrolysis can occur at both the epoxide and ester functionalities, and the rate is significantly influenced by pH.

-

Acid-Catalyzed Hydrolysis: Under acidic conditions, the epoxide ring is protonated, making it more susceptible to nucleophilic attack by water, leading to the formation of a diol.

-

Base-Catalyzed Hydrolysis: Under basic conditions, the ester bond can be saponified, and the epoxide ring can be opened by hydroxide ions.

-

Neutral Hydrolysis: While slower, hydrolysis can also occur at neutral pH.

The primary products of hydrolytic degradation are palmitic acid-d31, glycerol, and monoacylglycerols.[2][3]

Caption: Hydrolytic degradation pathways of Glycidyl Palmitate-d31.

Thermal Degradation

High temperatures promote the degradation of glycidyl esters, primarily through the opening of the epoxide ring.[2][3] Studies on glycidyl esters in edible oils have shown that their degradation follows pseudo-first-order kinetics.[2][3]

Caption: Thermal degradation of Glycidyl Palmitate-d31.

Forced Degradation Studies

Forced degradation studies are essential to understand the intrinsic stability of a compound and to develop stability-indicating analytical methods. The following table summarizes the recommended conditions for forced degradation studies on glycidyl palmitate-d31.

| Stress Condition | Reagent/Condition | Temperature | Duration | Expected Degradation Products |

| Acid Hydrolysis | 0.1 M HCl | 60°C | 24 - 72 hours | Palmitic acid-d31, glycerol, diol derivatives |

| Base Hydrolysis | 0.1 M NaOH | Room Temperature | 4 - 24 hours | Palmitic acid-d31 (as salt), glycerol, diol derivatives |

| Oxidative | 3% H₂O₂ | Room Temperature | 24 - 48 hours | Oxidized derivatives |

| Thermal | 105°C | 24 - 72 hours | Products of epoxide ring opening and ester cleavage | |

| Photolytic | UV light (254 nm) and fluorescent light | Room Temperature | 24 - 72 hours | Photodegradation products |

Experimental Protocols

The following are representative protocols for conducting forced degradation studies and for the analysis of glycidyl palmitate-d31 and its degradation products.

Protocol for Forced Degradation Studies

-

Sample Preparation: Prepare a stock solution of glycidyl palmitate-d31 in a suitable organic solvent (e.g., acetonitrile or isopropanol) at a concentration of approximately 1 mg/mL.

-

Stress Conditions:

-

Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

-

Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

-

Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.

-

Thermal Degradation: Place a vial containing the stock solution in an oven at 105°C.

-

Photolytic Degradation: Expose a vial containing the stock solution to UV and fluorescent light in a photostability chamber.

-

-

Incubation: Incubate the stressed samples for the specified duration. A control sample (stock solution without stressor) should be kept under normal conditions.

-

Neutralization (for acid and base hydrolysis): After incubation, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

-

Analysis: Analyze the stressed and control samples using a validated stability-indicating analytical method.

Caption: Experimental workflow for forced degradation studies.

Analytical Method for Stability Testing

A stability-indicating method is crucial for separating the intact glycidyl palmitate-d31 from its degradation products. A direct analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is recommended for its specificity and sensitivity.

Instrumentation:

-

High-Performance Liquid Chromatograph (HPLC) coupled with a tandem mass spectrometer (MS/MS).

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.7 µm).

-

Mobile Phase A: 0.1% Formic acid in Water.

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile/Isopropanol (e.g., 50:50, v/v).

-

Gradient Elution: A suitable gradient to separate polar degradation products from the less polar parent compound.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 5 µL.

Mass Spectrometric Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for glycidyl palmitate-d31 and its expected degradation products.

Summary of Stability Data

| Condition | Expected Stability | Primary Degradation Pathway |

| Long-term Storage (-20°C, neat) | Stable | Minimal degradation expected.[1] |

| Acidic (pH < 4) | Unstable | Rapid hydrolysis of the epoxide ring. |

| Neutral (pH 6-8) | Moderately stable | Slow hydrolysis of both ester and epoxide. |

| Basic (pH > 9) | Unstable | Rapid hydrolysis of the ester (saponification) and epoxide ring. |

| Elevated Temperature (>40°C) | Unstable | Thermally induced degradation.[2][3] |

| Oxidizing Conditions | Potentially unstable | Oxidation of the molecule. |

| Exposure to Light | Potentially unstable | Photolytic degradation. |

Conclusion

Glycidyl palmitate-d31 is a valuable analytical standard that requires careful handling and storage to ensure its integrity. The primary stability concerns are hydrolytic and thermal degradation. For long-term storage, it is recommended to keep the compound in its neat solid form at -20°C, protected from light and moisture. When preparing solutions, it is advisable to use them promptly or store them at low temperatures for a limited period. The information and protocols provided in this guide are intended to assist researchers in maintaining the quality of their glycidyl palmitate-d31 standard and in developing appropriate stability-indicating methods for their specific applications.

References

- 1. Influence of pH on the kinetics of hydrolysis reactions: the case of epichlorohydrin and glycidol - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00191H [pubs.rsc.org]

- 2. pure.au.dk [pure.au.dk]

- 3. Kinetic Study and Degradation Mechanism of Glycidyl Esters in both Palm Oil and Chemical Models during High-Temperature Heating - PubMed [pubmed.ncbi.nlm.nih.gov]

The Indispensable Role of Deuterated Standards in Lipidomics: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the intricate and dynamic world of lipidomics, the pursuit of accurate and reproducible quantification is paramount. Lipids, a diverse group of molecules, play critical roles in cellular structure, energy storage, and signaling. Understanding their complex interplay in health and disease requires analytical techniques that can navigate the challenges of complex biological matrices and inherent experimental variability. This technical guide delves into the core principles and practical applications of deuterated internal standards in mass spectrometry-based lipidomics, establishing why they are the gold standard for generating robust and reliable quantitative data.

Core Principles: The Advantage of Being Almost Identical

A deuterated internal standard is a synthetic version of a lipid molecule where one or more hydrogen atoms have been replaced by deuterium (²H), a stable, non-radioactive isotope of hydrogen. This subtle change in mass makes the deuterated standard distinguishable from its endogenous counterpart by a mass spectrometer, while its chemical and physical properties remain virtually identical. This near-identity is the cornerstone of its utility.[1]

The primary advantages of using deuterated standards in lipidomics include:

-

Correction for Sample Loss: During the multi-step process of lipid extraction from biological samples (e.g., plasma, tissue), some sample loss is inevitable. Since the deuterated standard is added at the very beginning of the workflow, it experiences the same degree of loss as the endogenous analyte. By measuring the ratio of the analyte to the known amount of the internal standard, this loss can be accurately accounted for.[2]

-

Mitigation of Matrix Effects: Biological samples are complex mixtures containing numerous molecules that can interfere with the ionization of the target lipid in the mass spectrometer's source. This phenomenon, known as the matrix effect, can lead to ion suppression or enhancement, resulting in inaccurate quantification. Because the deuterated standard co-elutes with the analyte and has nearly identical ionization efficiency, it is affected by the matrix in the same way, allowing for effective normalization of the signal.[3][4]

-

Compensation for Instrumental Variability: The performance of a mass spectrometer can fluctuate over time. By using a deuterated internal standard, these variations can be normalized, ensuring consistent and reproducible results across different samples and analytical runs.[1]

Quantitative Data Presentation: The Proof in the Numbers

The use of deuterated internal standards significantly improves the precision and accuracy of lipid quantification. This is often demonstrated by a reduction in the coefficient of variation (%CV), a measure of the relative variability of a set of measurements. The following tables summarize quantitative data from various studies, highlighting the enhanced performance achieved with deuterated standards.

| Lipid Class | Analytical Method | Without Internal Standard (%CV) | With Deuterated Internal Standard (%CV) | Reference |

| Phosphatidylcholines (PC) | LC-MS/MS | Not Reported | 11 | [5] |

| Triacylglycerides (TAG) | LC-MS/MS | Not Reported | 11 | [5] |

| Free Fatty Acids (FFA) | LC-MS/MS | Not Reported | 17 | [5] |

| Various Lipids | LC-MS/MS | >20% (for many) | <20% | [6][7] |

| Parameter | Without Internal Standard | With Deuterated Internal Standard | Reference |

| Matrix Effect | 10-40% for in vivo samples | Corrected by normalization | [4] |

| Reproducibility | Poor in raw peak areas | Efficiently normalized | [8] |

Experimental Protocols: A Practical Guide

The following are detailed methodologies for key experiments in lipidomics that utilize deuterated internal standards.

Lipid Extraction from Biological Samples (Modified Bligh & Dyer Method)

This protocol is suitable for the extraction of lipids from various biological matrices, such as cell cultures, plasma, or tissue homogenates.[9][10][11]

Materials:

-

Biological sample (e.g., 1 mL of cell suspension or plasma)

-

Deuterated internal standard mix in methanol (concentration specific to the analytes of interest)

-

Chloroform (HPLC grade)

-

Methanol (HPLC grade)

-

0.9% NaCl solution (or water)

-

Glass centrifuge tubes with Teflon-lined caps

-

Vortex mixer

-

Centrifuge

-

Pasteur pipettes

Procedure:

-

Sample Preparation: To 1 mL of the biological sample in a glass centrifuge tube, add a known amount of the deuterated internal standard mix.

-

Monophasic Mixture Formation: Add 3.75 mL of a 1:2 (v/v) chloroform:methanol mixture to the sample. Vortex vigorously for 1 minute to create a single-phase solution and allow it to sit for 10-15 minutes.[9]

-

Phase Separation: Add 1.25 mL of chloroform and vortex for 1 minute. Then, add 1.25 mL of 0.9% NaCl solution and vortex for another minute.[9]

-

Centrifugation: Centrifuge the mixture at a low speed (e.g., 1000 x g) for 5-10 minutes to facilitate phase separation. Two distinct phases will form: a lower organic phase (chloroform) containing the lipids and an upper aqueous phase. A protein disk may be visible at the interface.

-

Lipid Collection: Carefully aspirate the lower organic phase using a glass Pasteur pipette, avoiding the protein disk and the upper phase, and transfer it to a clean glass tube.

-

Drying: Evaporate the solvent from the collected organic phase under a gentle stream of nitrogen gas or using a centrifugal evaporator.

-

Reconstitution: Reconstitute the dried lipid extract in an appropriate solvent (e.g., methanol/chloroform 1:1, v/v) for subsequent LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

This is a general protocol for the analysis of lipids using a reverse-phase C18 column coupled to a triple quadrupole mass spectrometer.[12]

Materials:

-

Reconstituted lipid extract

-

LC-MS/MS system (e.g., Agilent 1290 Infinity LC with a 6550 iFunnel Q-TOF MS)[12]

-

Reverse-phase C18 column (e.g., Agilent ZORBAX EclipsePlus C18)[12]

-

Mobile Phase A: Water with 10 mM ammonium formate and 0.1% formic acid[12]

-

Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 10 mM ammonium formate and 0.1% formic acid[12]

Procedure:

-

Sample Injection: Inject a small volume (e.g., 2-10 µL) of the reconstituted lipid extract onto the LC column.

-

Chromatographic Separation: Separate the lipids using a gradient elution program. A typical gradient might be:

-

0-2 min: 30% B

-

2-15 min: Ramp to 100% B

-

15-20 min: Hold at 100% B

-

20-21 min: Return to 30% B

-

21-25 min: Re-equilibrate at 30% B

-

-

Mass Spectrometry Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. For each endogenous lipid and its corresponding deuterated internal standard, specific precursor-to-product ion transitions are monitored.

-

Ionization Mode: Electrospray ionization (ESI) in both positive and negative modes is often used to cover a broad range of lipid classes.

-

Data Acquisition: Acquire data over the entire LC run.

-

-

Quantification:

-

Integrate the peak areas for both the endogenous lipid and the deuterated internal standard.

-

Calculate the peak area ratio of the analyte to the internal standard.

-

Determine the concentration of the endogenous lipid using a calibration curve prepared with known concentrations of the non-deuterated standard and a fixed concentration of the deuterated internal standard.

-

Mandatory Visualizations: Pathways and Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways and a typical experimental workflow in lipidomics where deuterated standards play a crucial role.

Caption: A typical experimental workflow for quantitative lipidomics using deuterated internal standards.

References

- 1. resolvemass.ca [resolvemass.ca]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Quantitative analysis of lipids: a higher-throughput LC–MS/MS-based method and its comparison to ELISA - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Software tool for internal standard based normalization of lipids, and effect of data-processing strategies on resulting values - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Liquid samples (bligh and dyer) | Cyberlipid [cyberlipid.gerli.com]

- 10. tabaslab.com [tabaslab.com]

- 11. biochem.wustl.edu [biochem.wustl.edu]

- 12. agilent.com [agilent.com]

Methodological & Application

Application Notes and Protocols for the Quantitative Analysis of Glycidyl Esters Using Oxiran-2-ylmethyl hexadecanoate-d31 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycidyl esters (GEs) are process-induced contaminants that primarily form during the high-temperature deodorization step of edible oil refining. Due to their classification as potential carcinogens, sensitive and accurate analytical methods are essential for their quantification in edible oils and fats to ensure food safety and for risk assessment.[1][2][3] Direct analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is often preferred over indirect methods for its higher specificity and accuracy, as it measures the intact glycidyl esters without the need for chemical conversion steps that can introduce variability.[2]

The use of a stable isotope-labeled internal standard is crucial for accurate quantification in mass spectrometry-based methods. Oxiran-2-ylmethyl hexadecanoate-d31 (Glycidyl Palmitate-d31) is a deuterated analog of Glycidyl Palmitate, a common glycidyl ester found in edible oils.[4][5] By incorporating a known amount of this internal standard into the sample, variations arising from sample preparation, matrix effects, and instrument response can be effectively normalized, leading to highly accurate and precise results.[6] This document provides detailed application notes and protocols for the use of Oxiran-2-ylmethyl hexadecanoate-d31 as an internal standard in the quantitative analysis of glycidyl esters.

Principle of Isotope Dilution Analysis

Isotope Dilution Analysis (IDA) is a powerful technique for quantitative analysis. It relies on the addition of a known amount of an isotopically labeled version of the analyte (the internal standard) to the sample. The labeled and unlabeled compounds are assumed to behave identically during sample preparation and analysis. By measuring the ratio of the signal from the native analyte to the signal from the isotopically labeled internal standard, the concentration of the native analyte in the original sample can be accurately determined.

Experimental Protocols

Protocol 1: Direct Analysis of Glycidyl Esters in Edible Oils by LC-MS

This protocol is adapted from a method that utilizes Oxiran-2-ylmethyl hexadecanoate-d31 as an internal standard for the direct quantification of various glycidyl esters without extensive sample cleanup, making it suitable for high-throughput analysis.[1]

1. Reagents and Materials

-

Standards: Glycidyl palmitate (C16:0), Glycidyl stearate (C18:0), Glycidyl oleate (C18:1), Glycidyl linoleate (C18:2), Glycidyl linolenate (C18:3), Glycidyl laurate (C12:0), and Glycidyl myristate (C14:0).

-

Internal Standard: Oxiran-2-ylmethyl hexadecanoate-d31 (Glycidyl Palmitate-d31).[5]

-

Solvents: Acetone (HPLC grade), Methanol (LC-MS grade), Acetonitrile (LC-MS grade), Water (LC-MS grade).

-

Sample: Edible oil or fat.

2. Preparation of Standard Solutions

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of each glycidyl ester standard and the internal standard in acetone.

-

Working Standard Mixture (10 µg/mL): Prepare a mixed working standard solution containing all target glycidyl esters by diluting the stock solutions in acetone.

-

Internal Standard Spiking Solution (200 ng/mL): Prepare a spiking solution of Oxiran-2-ylmethyl hexadecanoate-d31 by diluting the stock solution in acetone.[7]

3. Sample Preparation

-

Accurately weigh 100 mg of the oil or fat sample into a 15 mL centrifuge tube.

-

Add 1.0 mL of the 200 ng/mL Oxiran-2-ylmethyl hexadecanoate-d31 internal standard spiking solution.[7]

-

Add 9.0 mL of acetone to bring the final volume to 10 mL and vortex for 1 minute to dissolve the oil.

-

If necessary, heat the sample in a heating block at 65°C to ensure homogeneity.[1]

-

The sample extract can be assayed directly using LC-MS without further cleanup.[1]

4. LC-MS/MS Analysis

-

LC System: A suitable HPLC or UHPLC system.

-

Column: C18 reversed-phase column (e.g., YMC-Pack ODS-AM C18, 150 x 3 mm, 3 µm particle size).[1]

-

Mobile Phase A: Methanol/Acetonitrile/Water (42.5:42.5:15, v/v/v).[1]

-

Mobile Phase B: Acetone.[1]

-

Gradient Elution: A suitable gradient to separate the target analytes.

-

Column Temperature: 60°C.[1]

-

Injection Volume: 5 µL.[1]

-

Mass Spectrometer: A tandem quadrupole mass spectrometer operating in positive ion mode with an appropriate ionization source (e.g., APCI or ESI).

-

Data Acquisition: Multiple Reaction Monitoring (MRM) of the transitions for each glycidyl ester and the internal standard.

Data Presentation

The following tables summarize the quantitative performance of a direct LC-MS method using Oxiran-2-ylmethyl hexadecanoate-d31 as an internal standard for the analysis of seven common glycidyl esters in edible oils.[7]

Table 1: Method Detection and Quantification Limits

| Analyte | Formula | m/z | Limit of Detection (LOD) (ng/g) | Limit of Quantification (LOQ) (ng/g) |

| Glycidyl Laurate | C15H28O3 | 257.2 | 2 | 10 |

| Glycidyl Myristate | C17H32O3 | 285.2 | 2 | 10 |

| Glycidyl Palmitate | C19H36O3 | 313.3 | 5 | 10 |

| Glycidyl Stearate | C21H40O3 | 341.3 | 8 | 30 |

| Glycidyl Oleate | C21H38O3 | 339.3 | 6 | 15 |

| Glycidyl Linoleate | C21H36O3 | 337.3 | 3 | 10 |

| Glycidyl Linolenate | C21H34O3 | 335.2 | 4 | 15 |

Table 2: Reproducibility of Glycidyl Ester Quantification in Various Edible Oils

| Oil Type | Glycidyl Laurate (mg/kg) | Glycidyl Myristate (mg/kg) | Glycidyl Palmitate (mg/kg) | Glycidyl Stearate (mg/kg) | Glycidyl Oleate (mg/kg) | Glycidyl Linoleate (mg/kg) | Glycidyl Linolenate (mg/kg) |

| RBWD Corn | ND | ND | 0.17 ± 0.01 | 0.08 ± 0.01 | 0.35 ± 0.02 | 0.72 ± 0.04 | ND |

| RBWD Canola | ND | ND | 0.12 ± 0.01 | ND | 1.13 ± 0.06 | 0.40 ± 0.02 | 0.13 ± 0.01 |

| RBD Mid-oleic Sunflower | ND | ND | 0.13 ± 0.01 | 0.08 ± 0.01 | 1.15 ± 0.06 | 0.14 ± 0.01 | ND |

| RB Soy | ND | ND | 0.22 ± 0.01 | 0.09 ± 0.01 | 0.42 ± 0.02 | 1.00 ± 0.04 | 0.14 ± 0.01 |

| RBD Palm | ND | ND | 2.50 ± 0.13 | 0.45 ± 0.02 | 3.12 ± 0.14 | 0.76 ± 0.04 | ND |

| Palm Kernel | 0.75 ± 0.04 | 0.30 ± 0.02 | 0.21 ± 0.01 | ND | 0.36 ± 0.02 | ND | ND |

Data presented as mean ± standard deviation (n=14).[1] ND = Not Detected.

Conclusion

The use of Oxiran-2-ylmethyl hexadecanoate-d31 as an internal standard in the direct LC-MS/MS analysis of glycidyl esters provides a robust, accurate, and high-throughput method for monitoring these process contaminants in edible oils and fats. The detailed protocol and performance data presented here can be readily implemented in food safety and quality control laboratories. The stable isotope dilution approach effectively compensates for analytical variability, ensuring high-quality quantitative data for risk assessment and regulatory compliance.

References

- 1. Direct Determination of Glycidyl Esters of Fatty Acids in Vegetable Oils by LC–MS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mjas.analis.com.my [mjas.analis.com.my]

- 3. hpc-standards.com [hpc-standards.com]

- 4. bcp-instruments.com [bcp-instruments.com]

- 5. Glycidyl Palmitate-d31 | CAS 1246819-24-8 | LGC Standards [lgcstandards.com]

- 6. Glycidyl fatty acid esters in food by LC-MS/MS: method development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols for Isotope Dilution Mass Spectrometry with Glycidyl Palmitate-d31

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycidyl fatty acid esters (GEs) are process-induced contaminants formed at high temperatures during the refining of edible oils and in various food processing methods. The primary toxicological concern surrounding GEs is their hydrolysis in the gastrointestinal tract, which releases glycidol, a compound classified as a probable human carcinogen (Group 2A) by the International Agency for Research on Cancer (IARC). Accurate and sensitive quantification of GEs in food matrices and biological samples is therefore crucial for food safety, exposure assessment, and toxicological studies.

Isotope Dilution Mass Spectrometry (IDMS) is the gold standard for quantitative analysis due to its high precision and accuracy. This method utilizes a stable isotope-labeled internal standard that is chemically identical to the analyte of interest but has a different mass. Glycidyl palmitate-d31, a deuterated analog of glycidyl palmitate, serves as an ideal internal standard for the quantification of this prevalent GE. Its use corrects for matrix effects and variations in sample preparation and instrument response, ensuring reliable results.[1]

These application notes provide a comprehensive overview and detailed protocols for the quantification of glycidyl palmitate using IDMS with glycidyl palmitate-d31.

Principle of the Method

The core of this analytical approach is the addition of a known quantity of glycidyl palmitate-d31 to the sample at the initial stage of the analysis. This "spiked" sample is then subjected to extraction, cleanup, and instrumental analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Since the stable isotope-labeled internal standard (glycidyl palmitate-d31) and the native analyte (glycidyl palmitate) exhibit nearly identical chemical and physical properties, they co-elute during chromatographic separation. The mass spectrometer, however, can differentiate them based on their mass-to-charge ratio (m/z). Quantification is achieved by measuring the ratio of the signal intensity of the native analyte to that of the internal standard and comparing this ratio to a calibration curve constructed from standards with known concentrations of the native analyte and a constant concentration of the internal standard.

Experimental Protocols

Synthesis of Glycidyl Palmitate-d31 (Internal Standard)

A two-step chemical procedure can be employed for the synthesis of glycidyl palmitate-d31.[2]

Step 1: Synthesis of Allyl Palmitate-d31

-

In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine palmitic acid-d31, allyl alcohol, and toluene.

-

Add an acid catalyst (e.g., Amberlyst 15).

-

Reflux the mixture in an oil bath for approximately 24 hours.

-

After cooling, dilute the reaction mixture with hexane and filter to remove the catalyst.

-

Evaporate the solvent to obtain allyl palmitate-d31.

Step 2: Conversion to Glycidyl Palmitate-d31

-

Dissolve the synthesized allyl palmitate-d31 in a suitable solvent.

-

React with an epoxidizing agent (e.g., meta-chloroperoxybenzoic acid) to convert the allyl group to a glycidyl group.

-

Purify the resulting glycidyl palmitate-d31 using column chromatography.

Sample Preparation from Edible Oil

This protocol is adapted from established methods for the extraction of glycidyl esters from fatty matrices.[1]

-

Sample Weighing and Spiking: Accurately weigh approximately 0.1 g of the oil sample into a centrifuge tube. Add a precise volume of a standard solution of glycidyl palmitate-d31 in a suitable solvent (e.g., acetone).

-

Extraction: Add 1 mL of hexane to the tube and vortex for 1 minute to dissolve the oil.

-

Solid-Phase Extraction (SPE) Cleanup:

-

Condition a silica SPE cartridge (500 mg) with 5 mL of hexane.

-

Load the sample extract onto the conditioned cartridge.

-

Wash the cartridge with 5 mL of a hexane:ethyl acetate (95:5, v/v) mixture to elute interfering compounds.

-

Elute the glycidyl esters with 5 mL of ethyl acetate.

-

-

Solvent Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 1 mL of a suitable solvent for LC-MS/MS analysis (e.g., methanol or methanol/isopropanol 1:1, v/v).

LC-MS/MS Analysis

The following parameters provide a starting point for method development and can be optimized for specific instrumentation.

-

LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.

-

Column: C18 reversed-phase column (e.g., 150 x 3 mm, 3 µm particle size).

-

Column Temperature: 60°C.

-

Autosampler Temperature: 40°C.[3]

-

Mobile Phase A: Methanol/Acetonitrile/Water (42.5:42.5:15, v/v/v).[3]

-

Mobile Phase B: Acetone.[3]

-

Gradient Elution: A suitable gradient to separate glycidyl palmitate from other matrix components.

-

MS System: A triple quadrupole mass spectrometer.

-

Ionization Mode: Positive ion Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

Data Presentation

The following tables summarize typical quantitative data and performance characteristics for the analysis of glycidyl esters using IDMS.

Table 1: LC-MS/MS Method Performance for Glycidyl Ester Analysis

| Parameter | Typical Performance | Reference(s) |

| Linearity (R²) | ≥0.999 | [4] |

| Limit of Detection (LOD) | 1-3 µg/kg (for 0.5 g sample) | [1] |

| Limit of Quantification (LOQ) | 70-150 µg/kg (for 10 mg sample) | [1] |

| Recovery | 84% - 108% | [1] |

| Precision (Repeatability, RSDr) | 6.85% - 19.88% | [4] |

| Precision (Reproducibility, RSDR) | 16.58% - 35.52% | [4] |

Table 2: Example MRM Transitions for Glycidyl Ester Analysis

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |

| Glycidyl Palmitate | [M+H]⁺ or [M+NH₄]⁺ | Fragment ion | APCI⁺ or ESI⁺ |

| Glycidyl Palmitate-d31 | [M+H]⁺ or [M+NH₄]⁺ (mass shifted) | Fragment ion (same as native) | APCI⁺ or ESI⁺ |

Note: Specific m/z values for precursor and product ions should be determined empirically by infusing standard solutions of glycidyl palmitate and glycidyl palmitate-d31 into the mass spectrometer. The precursor ion will typically be the protonated molecule [M+H]⁺ or an adduct such as the ammonium adduct [M+NH₄]⁺. The product ion is generated by collision-induced dissociation and often corresponds to the loss of the glycidyl moiety.

Mandatory Visualizations

Caption: Experimental workflow for the IDMS analysis of glycidyl palmitate.

Caption: Metabolic fate and toxicity pathway of glycidyl esters.

Caption: Simplified PI3K/Akt signaling pathway modulated by palmitic acid.[5][6]

Conclusion

The use of glycidyl palmitate-d31 as an internal standard in isotope dilution mass spectrometry provides a robust and reliable method for the accurate quantification of glycidyl palmitate in complex matrices. The detailed protocols and performance data presented in these application notes offer a solid foundation for researchers and scientists in the fields of food safety, toxicology, and drug development to implement this methodology. The visualization of the experimental workflow, metabolic fate, and a relevant signaling pathway further aids in understanding the context and application of this important analytical technique.

References

- 1. Glycidyl fatty acid esters in food by LC-MS/MS: method development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Direct Determination of MCPD Fatty Acid Esters and Glycidyl Fatty Acid Esters in Vegetable Oils by LC–TOFMS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Direct Determination of Glycidyl Esters of Fatty Acids in Vegetable Oils by LC–MS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | Molecular mechanism of palmitic acid and its derivatives in tumor progression [frontiersin.org]

- 6. Palmitic acid is an intracellular signaling molecule involved in disease development - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Quantification of Glycidyl Esters in Edible Oils Using a GC-MS Method with d31-Glycidyl Palmitate Internal Standard

Abstract